molecular formula C24H23N5O3 B2992927 8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-94-2

8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2992927
CAS RN: 877643-94-2
M. Wt: 429.48
InChI Key: BULLMOYEDHEATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazo[2,1-f]purine group, a methoxyphenyl group, and a methylbenzyl group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the imidazo[2,1-f]purine group might undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the methoxy group might increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated for their affinity for serotoninergic and dopaminergic receptors. Compounds with the purine-2,4-dione nucleus generally exhibited higher affinity values than corresponding purine-2,4,8-trione compounds, demonstrating a spectrum of receptor activities with significant implications for potential anxiolytic and antidepressant applications (Zagórska et al., 2015).

Antimicrobial and Antiviral Activities

Imidazole derivatives, designed to mimic parts of the structure of potent antimycobacterial agents, were synthesized and evaluated for their in vitro antimycobacterial activity. Although not as active as the most potent purines and pyrimidines synthesized before, several compounds exhibited notable antimycobacterial activity, suggesting their potential in antimicrobial research (Miranda & Gundersen, 2009).

Antidepressant and Analgesic Activities

Derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with terminal carboxylic, ester, or amide moieties were synthesized and showed significant analgesic and anti-inflammatory effects in in vivo models. These findings indicate a new class of compounds with potential as analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its structure and the target molecules in the body. It could potentially interact with various enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential applications in medicine or industry, studying its reactivity with various reagents, and developing methods for its synthesis .

properties

IUPAC Name

6-(3-methoxyphenyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-15-7-5-8-17(11-15)14-28-22(30)20-21(26(3)24(28)31)25-23-27(20)13-16(2)29(23)18-9-6-10-19(12-18)32-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULLMOYEDHEATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC(=CC=C5)OC)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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